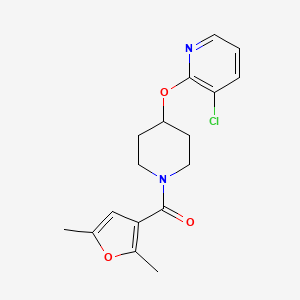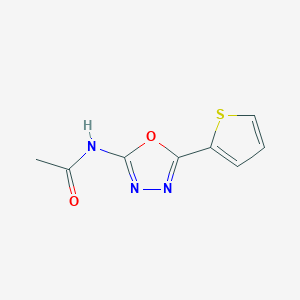![molecular formula C21H16F3N3O B2697541 4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one CAS No. 862828-15-7](/img/structure/B2697541.png)
4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is a synthetic organic compound featuring multiple functional groups, including a pyrrolidinone, an imidazole, and a trifluoromethyl phenyl group. The unique structure of this compound positions it as a potential candidate for various chemical and biological applications due to its diverse functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one typically involves multiple synthetic steps. One of the common synthetic routes begins with the formation of the pyrrolidinone core, followed by the attachment of the benzimidazole and trifluoromethyl phenyl groups. The reaction conditions often include:
Formation of Pyrrolidinone Core: : Using a cyclization reaction involving a suitable precursor.
Attachment of Benzimidazole Group: : Through a condensation reaction under acidic or basic conditions.
Addition of Trifluoromethyl Phenyl Group: : Via a Friedel-Crafts alkylation or acylation.
Industrial production methods require the optimization of these reactions to achieve high yield and purity. Often, catalysts and specific solvents are employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, forming epoxides or ketones.
Reduction: : Reduction of the nitro or imine groups, if present in derivatives, can yield amines.
Substitution: : Halogenation and alkylation are common, especially on the phenyl and imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, CrO₃
Reducing Agents: : NaBH₄, LiAlH₄
Catalysts: : Pd/C for hydrogenation reactions
Solvents: : DCM, THF, MeOH
Major Products
Epoxides and Ketones: : From oxidation
Amines: : From reduction
Halogenated Derivatives: : From substitution
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a building block for more complex molecules. Its multiple functional groups make it an excellent candidate for various synthetic transformations.
Biology
In biological research, the compound is evaluated for its potential as a molecular probe due to its ability to interact with proteins and other biomolecules.
Medicine
Pharmacologically, derivatives of this compound are explored for their therapeutic potential, particularly in the treatment of diseases that involve the molecular targets it interacts with.
Industry
In the industrial sector, the compound's stability and reactivity are leveraged in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl phenyl group, in particular, enhances its binding affinity to specific protein sites, modulating their activity. Pathways involved often include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Compared to other pyrrolidinone and imidazole derivatives, 4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one stands out due to its unique trifluoromethyl group, which imparts distinct chemical properties.
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)-pyrrolidin-2-one: : Lacks the prop-2-yn-1-yl and trifluoromethyl phenyl groups.
4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-pyrrolidin-2-one: : Similar but without the trifluoromethyl substitution.
1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one: : Similar core structure but lacking the benzimidazole group.
Properties
IUPAC Name |
4-(1-prop-2-ynylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O/c1-2-10-26-18-9-4-3-8-17(18)25-20(26)14-11-19(28)27(13-14)16-7-5-6-15(12-16)21(22,23)24/h1,3-9,12,14H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMKUJYJOPITKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
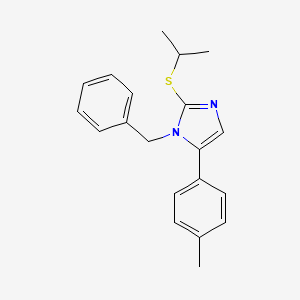
![METHYL 4-[3-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE](/img/structure/B2697460.png)

![N-tert-butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2697462.png)
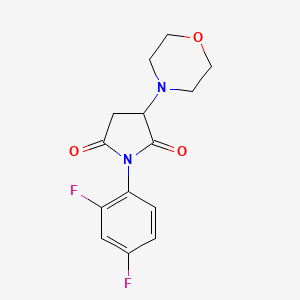
![2-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B2697467.png)

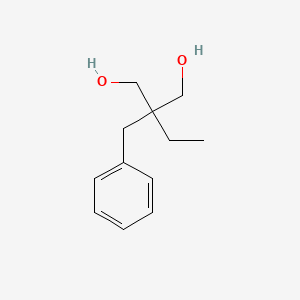
![Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2697472.png)
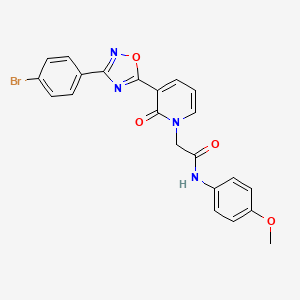
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2697476.png)
